2,4-Dimethylthiophene

Physical Properties Separation Science Process Chemistry

2,4-Dimethylthiophene (CAS 638-00-6) is a member of the dimethylthiophene isomer family, an organosulfur heterocycle with the molecular formula C6H8S. It is characterized as a colorless to light yellow liquid with a molecular weight of 112.19 g/mol, a boiling point range of 139-141 °C, and a density of approximately 0.994 g/cm³.

Molecular Formula C6H8S
Molecular Weight 112.19 g/mol
CAS No. 638-00-6
Cat. No. B109970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylthiophene
CAS638-00-6
Molecular FormulaC6H8S
Molecular Weight112.19 g/mol
Structural Identifiers
SMILESCC1=CC(=CS1)C
InChIInChI=1S/C6H8S/c1-5-3-6(2)7-4-5/h3-4H,1-2H3
InChIKeyCPULIKNSOUFMPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethylthiophene (CAS 638-00-6): Technical Specifications and Physical Property Baseline for Procurement


2,4-Dimethylthiophene (CAS 638-00-6) is a member of the dimethylthiophene isomer family, an organosulfur heterocycle with the molecular formula C6H8S . It is characterized as a colorless to light yellow liquid with a molecular weight of 112.19 g/mol, a boiling point range of 139-141 °C, and a density of approximately 0.994 g/cm³ [1]. The methyl substituents at the 2- and 4-positions of the thiophene ring confer distinct electronic and steric properties compared to other isomers, making it a specialized building block for organic synthesis .

Why Generic Substitution of 2,4-Dimethylthiophene (CAS 638-00-6) with Other Isomers Fails in Critical Applications


The dimethylthiophene isomers (2,3-; 2,4-; 2,5-; 3,4-) exhibit significantly divergent physical properties, reactivity profiles, and steric environments that preclude straightforward substitution [1]. For instance, the boiling point of 2,4-dimethylthiophene (139-141 °C) is higher than that of 2,5-dimethylthiophene (134-136 °C) [2], and its density differs measurably from both the 2,5- and 3,4- isomers . More critically, the substitution pattern dictates the accessibility of reactive sites on the thiophene ring: 2,5-dimethylthiophene is blocked at both alpha-positions, inhibiting conventional polymerization pathways [3], while 2,4-dimethylthiophene retains one free alpha-position (C5), enabling regioselective functionalization and copolymerization strategies unavailable to its isomers [4].

2,4-Dimethylthiophene (CAS 638-00-6): A Quantitative Guide to Differentiating Evidence Versus 2,5- and 3,4-Isomers


Higher Boiling Point and Density Compared to 2,5-Dimethylthiophene

2,4-Dimethylthiophene exhibits a boiling point of 139-141 °C and a density of 0.994 g/cm³ [1], which are distinct from the 2,5-isomer (boiling point 134-136 °C [2]; density 0.98020 g/cm³ [3]). These differences can impact distillation and separation processes.

Physical Properties Separation Science Process Chemistry

Unique 2,4-Substitution Pattern Enables Alternating Copolymer Synthesis via Elemental Sulfur Redox Polycondensation

The 2,4-substitution pattern of 2,4-dimethylthiophene enables its direct use in a multicomponent redox polycondensation with elemental sulfur to generate previously inaccessible alternating copolymers based on 2,4-thiophene/arene repeating units [1]. This reactivity is enabled by the free alpha (C5) position, a site blocked in 2,5-dimethylthiophene. A microwave-assisted protocol yields these copolymers in 24 hours, a significant reduction from the conventional 6-day process [2].

Polymer Chemistry Materials Science Synthetic Methodology

Distinct Electrophilic Substitution Kinetics Compared to 2,5-Dimethylthiophene and 2-Methylthiophene

Kinetic studies on protodetritiation rates in acidic media reveal that the activating effect of a second methyl group is non-additive [1]. 2,4-Dimethylthiophene exhibits slower hydrogen exchange on certain methyl groups compared to 2-methyl- and 2,5-dimethylthiophene [2]. This quantitative kinetic divergence demonstrates that the substitution pattern directly modulates the electron density and steric environment of the ring, dictating its reactivity in electrophilic aromatic substitution (EAS) reactions.

Reaction Kinetics Physical Organic Chemistry Synthetic Methodology

Higher Vapor Pressure and Lower Flash Point Relative to 3,4-Dimethylthiophene

2,4-Dimethylthiophene has an estimated vapor pressure of 8.262 mmHg at 25 °C and a calculated flash point of 22.78 °C [1]. In contrast, 3,4-dimethylthiophene has a lower vapor pressure (5.84 mmHg at 25 °C) and a higher flash point (26.7 °C) . These differences necessitate distinct handling and storage protocols.

Safety Data Physical Properties Process Engineering

2,4-Dimethylthiophene (CAS 638-00-6): High-Value Application Scenarios Based on Quantitative Differentiation


Synthesis of Regioregular and Alternating Conjugated Polymers for Organic Electronics

The 2,4-substitution pattern is specifically leveraged for the synthesis of novel alternating copolymers with 2,4-thiophene/arene repeating units via a redox polycondensation pathway with elemental sulfur [1]. This reactivity, which is impossible with the 2,5-isomer due to alpha-position blocking [2], enables the creation of materials with tailored electronic bandgaps and optoelectronic properties for applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability to produce these copolymers in 24 hours under microwave conditions [3] further enhances its industrial relevance for rapid materials discovery and scale-up.

Regioselective Functionalization and Cross-Coupling in Medicinal and Agrochemical Chemistry

The kinetic data on electrophilic substitution [1] demonstrates that the reactivity of the thiophene ring in 2,4-dimethylthiophene is distinct from its isomers, providing a predictable basis for regioselective halogenation, formylation, or metalation. This makes it a valuable intermediate for constructing more complex molecular architectures, such as those found in bioactive compounds and crop protection agents, where specific substitution patterns are critical for target binding and efficacy [2]. Its free alpha-position allows for subsequent cross-coupling reactions to extend the molecular scaffold.

Flavor and Fragrance Intermediate Requiring Specific Isomer Identity

2,4-Dimethylthiophene is listed as a flavoring agent [1]. The significant differences in boiling point and density between the dimethylthiophene isomers [2] are critical for analytical verification and quality control in flavor manufacturing. Procurement of the correct isomer is non-negotiable, as even trace contamination with a different isomer can alter the organoleptic profile of the final product, rendering generic substitution a high-risk strategy with potential for costly batch rejection.

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